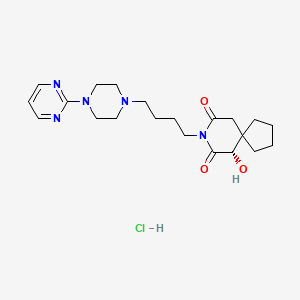

BMS 442606 hydrochloride

Descripción

BenchChem offers high-quality BMS 442606 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BMS 442606 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Número CAS |

2108875-94-9 |

|---|---|

Fórmula molecular |

C21H32ClN5O3 |

Peso molecular |

438.0 g/mol |

Nombre IUPAC |

(10S)-10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |

InChI |

InChI=1S/C21H31N5O3.ClH/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9,18,28H,1-4,6-7,10-16H2;1H/t18-;/m1./s1 |

Clave InChI |

QQVBLEXAVSAUDT-GMUIIQOCSA-N |

SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |

SMILES isomérico |

C1CCC2(C1)CC(=O)N(C(=O)[C@H]2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |

SMILES canónico |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |

Origen del producto |

United States |

mechanism of action of BMS 442606 hydrochloride at 5-HT1A receptors

An In-Depth Technical Guide to the Mechanism of Action of BMS-442606 Hydrochloride at 5-HT1A Receptors

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of BMS-442606 hydrochloride, a partial agonist of the serotonin 1A (5-HT1A) receptor. BMS-442606, the S-enantiomer of 6-hydroxybuspirone, represents a significant molecule in the study of serotonergic modulation for potential therapeutic applications, such as generalized anxiety disorder.[1][2] This document delineates the molecular interactions, signal transduction pathways, and the experimental methodologies used to characterize its pharmacological profile at the 5-HT1A receptor. We will explore both the canonical G-protein-dependent signaling and alternative pathways, providing detailed, field-proven protocols for receptor binding and functional activity assays.

Introduction: The 5-HT1A Receptor and its Ligand, BMS-442606

The 5-HT1A receptor is a key member of the serotonin receptor family, which comprises at least 14 distinct subtypes that mediate the diverse physiological effects of serotonin.[3] These G-protein coupled receptors (GPCRs) are critical targets for therapeutic intervention in a range of neuropsychiatric disorders.[4]

The 5-HT1A receptor is uniquely positioned within the central nervous system, functioning as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus, cortex, and amygdala.[5] This dual role allows it to exert tight control over serotonergic neurotransmission.

-

Presynaptic Autoreceptors: Activation of these receptors inhibits neuronal firing and reduces serotonin synthesis and release, forming a negative feedback loop.[3]

-

Postsynaptic Heteroreceptors: Activation in target regions generally leads to hyperpolarization and a decrease in neuronal excitability.[6]

BMS-442606 is an orally active partial agonist at these 5-HT1A receptors.[1][2] As a partial agonist, it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin. This property is crucial, as it may offer a more modulated therapeutic effect with a potentially improved side-effect profile compared to full agonists.

Molecular Mechanism of Action: Signal Transduction Pathways

The interaction of BMS-442606 with the 5-HT1A receptor initiates a cascade of intracellular signaling events. These are primarily mediated by the heterotrimeric G-protein, Gi/o.

Canonical Gi/o-Coupled Signaling Pathway

The classical and most well-understood pathway for 5-HT1A receptor activation involves its coupling to inhibitory G-proteins (Gi/o).[5][7] This leads to a reduction in neuronal activity through several coordinated mechanisms:

-

Inhibition of Adenylyl Cyclase: Upon agonist binding, the activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This reduces the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[8][9] The subsequent decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels via Gβγ Subunits: The Gβγ subunit complex, which dissociates from Gαi upon receptor activation, also plays a direct role in signal transduction.[5]

-

It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux, membrane hyperpolarization, and decreased neuronal excitability.[8]

-

It inhibits voltage-gated Ca2+ channels, which reduces calcium influx and subsequently decreases neurotransmitter release from the presynaptic terminal.[8]

-

Non-Canonical Signaling Pathways

Beyond the classical Gi/o pathway, 5-HT1A receptors can engage other signaling cascades, often in a cell-type and context-dependent manner.[6][7] These alternative pathways are critical for understanding the full spectrum of 5-HT1A-mediated effects, including roles in neurogenesis and synaptic plasticity.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: 5-HT1A receptor activation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2), a key component of the MAPK pathway.[6] This can occur through Gβγ-mediated activation of Src kinases and subsequent downstream signaling. The MAPK/ERK pathway is heavily involved in regulating gene expression, cell growth, and differentiation.[7]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Activation of the PI3K/Akt pathway is another important non-canonical route.[5][6] This pathway is a critical mediator of cell survival and is implicated in the neuroprotective and neurogenic effects observed with some 5-HT1A agonists.[7]

Experimental Characterization: Protocols and Methodologies

The characterization of a ligand's interaction with its target receptor requires a suite of robust and validated assays. Below are the standard, self-validating protocols used to determine the binding affinity and functional activity of compounds like BMS-442606 at the 5-HT1A receptor.

Radioligand Binding Assay: Determining Affinity (Ki)

This assay quantifies the affinity of a test compound for the receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of BMS-442606 for the human 5-HT1A receptor.

Principle: This is a competitive binding assay. Membranes from cells expressing the 5-HT1A receptor are incubated with a fixed concentration of a radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound (BMS-442606). The amount of radioligand displaced by the test compound is measured, allowing for the calculation of its inhibitory constant (IC50), which is then converted to the affinity constant (Ki).[10]

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[10] Store aliquots at -80°C.

-

-

Assay Execution:

-

In a 96-well plate, combine:

-

Receptor membrane preparation (e.g., 10-20 µg protein/well).

-

A fixed concentration of radioligand (e.g., ~0.9 nM [3H]8-OH-DPAT).[11]

-

Increasing concentrations of BMS-442606 hydrochloride (e.g., 10-11 M to 10-5 M).

-

For non-specific binding (NSB) control wells, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM pindolol).[11]

-

For total binding (B0) wells, add assay buffer instead of a competitor.

-

-

Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C pre-soaked in 0.3% PEI) using a cell harvester.[10] This separates bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding at each concentration: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percent specific binding against the log concentration of BMS-442606.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Determining Potency (EC50) and Efficacy (Emax)

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency and efficacy.

This is a direct measure of G-protein activation and is considered a primary functional assay for GPCRs.[12]

Objective: To quantify the ability of BMS-442606 to stimulate G-protein activation at the 5-HT1A receptor.

Principle: In the resting state, G-proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated Gα subunits.[13] The amount of incorporated radioactivity is directly proportional to the level of G-protein activation.[13]

Step-by-Step Protocol:

-

Assay Setup:

-

Use the same 5-HT1A receptor membrane preparation as in the binding assay.

-

In a 96-well plate, combine:

-

Pre-incubate briefly to allow the compound to bind to the receptor.

-

-

Initiation and Incubation:

-

Termination and Detection:

-

Terminate the reaction by rapid vacuum filtration, as described for the binding assay.

-

Wash filters with ice-cold buffer, dry, and perform scintillation counting.

-

-

Data Analysis:

-

Plot the stimulated [35S]GTPγS binding against the log concentration of BMS-442606.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

Efficacy is often expressed relative to a full agonist like serotonin. A partial agonist like BMS-442606 will have an Emax significantly less than 100%.

-

This assay measures a downstream consequence of Gi/o activation—the inhibition of adenylyl cyclase.

Objective: To measure the potency and efficacy of BMS-442606 in inhibiting cAMP production.

Principle: The assay is performed using whole cells expressing the 5-HT1A receptor. Intracellular cAMP levels are first elevated using a direct adenylyl cyclase activator, such as forskolin. The ability of a Gi-coupled agonist to reduce this forskolin-stimulated cAMP level is then quantified.[16] Modern detection methods often use competitive immunoassays with fluorescent or luminescent readouts (e.g., AlphaScreen, HTRF).[16][17]

Step-by-Step Protocol:

-

Cell Plating:

-

Seed CHO or HEK293 cells stably expressing the 5-HT1A receptor into a 96- or 384-well plate and allow them to adhere overnight.[18]

-

-

Compound Incubation:

-

Wash the cells with assay buffer.

-

Add increasing concentrations of BMS-442606 to the wells.

-

Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Data Analysis:

-

Convert the raw signal (e.g., luminescence) to cAMP concentration using a standard curve.

-

Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of BMS-442606.

-

Fit the curve to determine the IC50 (which corresponds to the EC50 for inhibition).

-

Summary of Pharmacological Profile

While specific high-throughput screening data for BMS-442606 is not widely published, its characterization as a partial agonist allows us to infer its profile.

| Parameter | Description | Method of Determination | Expected Outcome for BMS-442606 |

| Binding Affinity (Ki) | A measure of how tightly the drug binds to the 5-HT1A receptor. A lower Ki indicates higher affinity. | Radioligand Binding Assay | Expected to be in the nanomolar range, indicating high affinity. |

| Potency (EC50) | The concentration of the drug that produces 50% of its maximal effect. | Functional Assays ([35S]GTPγS, cAMP) | The concentration required to elicit a half-maximal response in G-protein activation or cAMP inhibition. |

| Efficacy (Emax) | The maximum response a drug can produce upon binding to the receptor, relative to a full agonist. | Functional Assays ([35S]GTPγS, cAMP) | Significantly < 100% compared to serotonin, confirming its status as a partial agonist. |

Conclusion and Future Perspectives

BMS-442606 hydrochloride acts as a high-affinity partial agonist at the 5-HT1A receptor. Its primary mechanism of action involves the activation of the canonical Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of key ion channels, which collectively reduce neuronal excitability. This profile is consistent with its potential anxiolytic effects.

The partial agonism of BMS-442606 is a key feature. By providing a submaximal physiological response, it may act as a "modulator" of the serotonergic system, potentially offering a wider therapeutic window and fewer side effects than full agonists, which can lead to receptor desensitization and tolerance.

Future research should focus on elucidating whether BMS-442606 exhibits "biased agonism"—the preferential activation of one signaling pathway (e.g., G-protein signaling) over another (e.g., MAPK/ERK activation). Understanding such nuances could pave the way for designing next-generation 5-HT1A ligands with even greater therapeutic precision and improved safety profiles.

References

- 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC. (n.d.). National Center for Biotechnology Information.

- What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - Frontiers. (n.d.). Frontiers.

- The 5-HT1A receptor: Signaling to behavior - PubMed. (2019, June 15). PubMed.

- Serotonin (5-HT1A) receptor signaling pathways - ResearchGate. (n.d.). ResearchGate.

- 5-HT1A receptor signaling pathways. The 5-HT1AR is negatively coupled... - ResearchGate. (n.d.). ResearchGate.

- 4.4. Radioligand Binding, Activation Potency, and Efficacy at the 5-HT Receptors. (n.d.). MDPI.

- 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - US. (n.d.). Eurofins DiscoverX.

- BMS-442606 | 5-HT1A Partial Agonist | MedChemExpress. (n.d.). MedChemExpress.

- BMS-442606 | 5-HT1A Partial Agonist | MedChemExpress. (n.d.). MedChemExpress.

- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell - Revvity. (n.d.). Revvity.

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience.

- cAMP Hunter™ Human HTR1A (5-HT1A) Gi Stable Cell Line Assay (CHO-K1). (n.d.). Eurofins DiscoverX.

- 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins DiscoverX.

- Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes - PubMed. (n.d.). PubMed.

- AlphaScreenTM cAMP User Manual and Assay Development Guide - Revvity. (n.d.). Revvity.

- Data Sheet - BPS Bioscience. (n.d.). BPS Bioscience.

- Receptor-Ligand Binding Assays - Revvity. (n.d.). Revvity.

- 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins DiscoverX.

- GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Center for Biotechnology Information.

- GTPγS Binding Assay - Creative Bioarray. (n.d.). Creative Bioarray.

- 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed. (2005, October 3). PubMed.

- The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. (n.d.). Semantic Scholar.

- The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - NCBI - NIH. (2022, January 15). National Center for Biotechnology Information.

- 5HT1A Receptor Antagonists Enhance the Functional Activity of Fluoxetine in a Mouse Model of Feeding - PubMed. (n.d.). PubMed.

- A chemometric study of the 5-HT(1A) receptor affinities presented by arylpiperazine compounds - PubMed. (2008, February 15). PubMed.

- Discovery of a functionally selective serotonin receptor (5-HT1AR) agonist for the treatment of pain - PMC. (n.d.). National Center for Biotechnology Information.

- BMS-1001 (hydrochloride) (CAS Number: 2113650-04-5) - Cayman Chemical. (n.d.). Cayman Chemical.

- A review of central 5-HT receptors and their function. - Department of Pharmacology. (1999, August 1). University of Oxford.

- 製品情報(製品名) - BMS HEALTHCARE. (n.d.). BMS HEALTHCARE.

- 2113650-05-6(BMS-1166 HCl) - ChemicalBook. (n.d.). ChemicalBook.

- シクロデキストリン論文データベース検索システム|株式会社シクロケムバイオ. (n.d.). CycloChem Bio Co., Ltd..

- 医薬薬審発 1006 第1号 令 和 7 年 1 0 月 6 日 各都道府県衛生主管部(局)長 殿 厚生. (n.d.). Ministry of Health, Labour and Welfare.

- ・医薬品の一般的名称について( 令和07年10月06日医薬薬審発第1006001号) - 厚生労働省. (2025, October 6). Ministry of Health, Labour and Welfare.

- Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2 - MDPI. (2021, January 21). MDPI.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Department of Pharmacology [pharm.ox.ac.uk]

- 5. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. bpsbioscience.com [bpsbioscience.com]

Pharmacological Profile of BMS-442606: The S-Enantiomer of 6-Hydroxybuspirone

Executive Summary

BMS-442606 is the isolated (S)-enantiomer of 6-hydroxybuspirone (6-OHB), the primary active hepatic metabolite of the widely prescribed anxiolytic agent, buspirone[1]. Formed predominantly via cytochrome P450 3A4 (CYP3A4) mediated oxidation[2], 6-OHB circulates in human plasma at concentrations approximately 40-fold greater than the parent compound[1][3]. Because 6-OHB retains significant pharmacological activity, isolating its enantiomers—BMS-442606 (S-enantiomer) and BMS-442608 (R-enantiomer)—became a critical objective for researchers aiming to optimize anxiolytic therapies with improved pharmacokinetic profiles[4][5].

This technical guide provides a comprehensive evaluation of BMS-442606, detailing its receptor binding profile, pharmacokinetic behavior, biocatalytic synthesis, and the clinical rationale that guided its development trajectory.

Pharmacodynamics and Receptor Profiling

BMS-442606 retains the core azapirone pharmacophore, imparting a complex polypharmacological profile that bridges serotonergic and dopaminergic systems.

-

Serotonergic Activity: Like buspirone, BMS-442606 acts as a high-affinity partial agonist at the 5-HT1A receptor[1]. It demonstrates significant occupancy of both presynaptic 5-HT1A autoreceptors in the dorsal raphe (EC50 ~1 µM) and postsynaptic receptors in the hippocampus (EC50 ~4 µM)[2][6]. While the (R)-enantiomer (BMS-442608) exhibits slightly tighter binding specificity for 5-HT1A, the (S)-enantiomer provides a highly effective anxiolytic response in preclinical models[5].

-

Dopaminergic Modulation: The compound functions as an antagonist at dopamine D2, D3, and D4 receptors, with IC50 values of 3.1 µM, 4.9 µM, and 0.85 µM, respectively[2][6]. This D4 preference is notable for mitigating potential extrapyramidal side effects while contributing to the overall neurobehavioral profile.

-

Transporter Inhibition: BMS-442606 exhibits concentration-dependent inhibition of human organic cation transporters (OCT1, OCT2, and OCT3) expressed in S2 proximal tubule cells, a critical factor for predicting drug-drug interactions (DDIs) in renal clearance[2][6].

Fig 1: Pharmacodynamic signaling pathways modulated by BMS-442606.

Pharmacokinetics and Enantiomeric Dynamics

The pharmacokinetic (PK) evaluation of BMS-442606 reveals critical insights into chiral drug metabolism. A pivotal human PK study compared the oral administration of the pure (S)-enantiomer (BMS-442606), the (R)-enantiomer (BMS-442608), the racemate (BMS-528215), and standard buspirone[4].

Quantitative Pharmacokinetic Summary

| Parameter | Buspirone | 6-OHB (Racemate) | BMS-442606 (S-Enantiomer) |

| Oral Bioavailability (Rats) | ~1.4% | ~19% | N/A (Similar to Racemate) |

| Plasma Exposure (vs Parent) | 1x (Baseline) | ~40x greater than parent | ~40x greater than parent |

| Total 6-OHB Exposure | 1x | 2.5 to 3-fold higher than buspirone | 2.5 to 3-fold higher than buspirone |

| Clearance Rate | Rapid | Moderate | Slower than (R)-enantiomer |

Data synthesized from Dockens et al. (2007) and Wong et al. (2007)[4][7].

The Causality of Chiral Inversion

A critical finding during clinical evaluation was the rapid in vivo interconversion between the enantiomers. Regardless of whether the pure (S)- or (R)-enantiomer was administered, the (S)-enantiomer (BMS-442606) ultimately became the dominant circulating species[4].

Mechanistic Causality: This dominance is not due to a unidirectional chiral inversion, but rather because the (S)-enantiomer is cleared much more slowly from the systemic circulation than the (R)-enantiomer[5]. Because of this extensive interconversion and differential clearance, administering the pure enantiomer offered no distinct clinical or pharmacokinetic advantage over the racemate. Consequently, the racemate (BMS-528215) was selected for further clinical development[4].

Biocatalytic Synthesis and Chiral Resolution

The synthesis of enantiopure BMS-442606 requires precise biocatalytic techniques, as standard chemical synthesis yields the racemate. Two primary methodologies have been validated:

-

Direct Microbial Hydroxylation: Utilizing Streptomyces antibioticus ATCC 14890 to directly hydroxylate buspirone, yielding (S)-6-hydroxybuspirone in 88% enantiomeric excess (ee)[8][9].

-

Enzymatic Kinetic Resolution: A highly scalable approach involving the hydrolysis of racemic 6-acetoxybuspirone using l-amino acid acylase derived from Aspergillus melleus[8][9].

Fig 2: Biocatalytic kinetic resolution workflow for BMS-442606.

Step-by-Step Protocol: Enzymatic Resolution of BMS-442606

Objective: Isolate (S)-6-hydroxybuspirone from racemic 6-acetoxybuspirone with >99% enantiomeric excess.

Rationale: Kinetic resolution exploits the stereoselectivity of Aspergillus melleus acylase, which preferentially hydrolyzes the ester bond of the (S)-enantiomer, leaving the (R)-enantiomer intact as an acetate. The reaction must be halted prior to 50% conversion to prevent the enzyme from beginning to hydrolyze the less-preferred enantiomer, thereby preserving high optical purity.

-

Substrate Preparation: Dissolve racemic 6-acetoxybuspirone in a buffered aqueous solution optimized for acylase activity (typically pH 7.0–7.5).

-

Enzyme Addition: Introduce Aspergillus melleus l-amino acid acylase (Amano Acylase 30000) to the reaction vessel[8][9].

-

Incubation & Monitoring: Incubate the mixture at 30–37°C. Monitor the reaction progression continuously via HPLC.

-

Reaction Termination: Terminate the reaction precisely at 45% conversion . Stopping short of 50% ensures that the hydrolyzed product, (S)-6-hydroxybuspirone (BMS-442606), maintains an initial ee of ~95%[8][9].

-

Extraction: Extract the hydrolyzed product into an organic solvent. The unreacted (R)-6-acetoxybuspirone remains separated due to differential solubility.

-

Polymorphic Crystallization: To achieve >99% ee, subject the extracted (S)-6-hydroxybuspirone to crystallization. By isolating it as a metastable polymorph, the stereochemical purity is thermodynamically enriched, purging residual (R)-enantiomer[8][9].

-

Self-Validation (Chiral HPLC Verification): Dissolve 1.1 g of the final crystallized product in 55 mL HPLC grade methanol (20 mg/mL). Inject 0.5 mL onto a Chirobiotic-Vancomycin Chiral HPLC column (22.1 mm × 250 mm, 10 µm) using a mobile phase of MeOH/acetic acid/triethylamine (100/0.2/0.1, v/v/v) at a flow rate of 20 mL/min. Monitor UV absorbance at 236 nm to verify that the (S)-enantiomer peak represents >99% of the total area[8].

Conclusion

BMS-442606 represents a fascinating case study in drug metabolism and chiral pharmacology. While it possesses potent 5-HT1A partial agonism and favorable clearance kinetics compared to its antipode, its in vivo interconversion underscores the necessity of rigorous pharmacokinetic profiling during chiral drug development. The biocatalytic workflows developed to isolate it remain a benchmark for the enzymatic resolution of complex azapirone derivatives.

References

-

Wikipedia Contributors. "Buspirone." Wikipedia, The Free Encyclopedia. URL:[Link]

-

Wong, H., et al. (2007). "6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats." Drug Metabolism and Disposition. URL:[Link]

-

Dockens, R. C., et al. (2006). "Pharmacokinetics of a newly identified active metabolite of buspirone after administration of buspirone over its therapeutic dose range." Journal of Clinical Pharmacology. URL:[Link]

-

Dockens, R. C., et al. (2007). "Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans." Biopharmaceutics & Drug Disposition. URL:[Link]

-

Hanson, R. L., et al. (2007). "Preparation of (R)- and (S)-6-hydroxybuspirone by enzymatic resolution or hydroxylation." ResearchGate. URL:[Link]

-

Patel, R. N. (2011). "Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals." ACS Catalysis. URL:[Link]

Sources

- 1. Buspirone - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacokinetics of a newly identified active metabolite of buspirone after administration of buspirone over its therapeutic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. caymanchem.com [caymanchem.com]

- 7. 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. researchgate.net [researchgate.net]

blood-brain barrier permeability data for BMS 442606 hydrochloride

Blood-Brain Barrier Permeability and Pharmacokinetics of BMS-442606 Hydrochloride: A Technical Guide

Executive Summary

BMS-442606 hydrochloride is the optically pure (S)-enantiomer of 6-hydroxybuspirone, the primary active metabolite of the widely prescribed anxiolytic agent buspirone ()[1]. While parent buspirone is characterized by extensive first-pass metabolism and exceptionally poor oral bioavailability, BMS-442606 demonstrates superior pharmacokinetic stability. Functioning as an orally active 5-HT1A receptor partial agonist with notable affinity for dopamine D3 and D4 receptors, its therapeutic viability for generalized anxiety disorder (GAD) and substance use disorders (SUD) depends strictly on its capacity to permeate the blood-brain barrier (BBB) and achieve sustained target engagement in the central nervous system (CNS) ()[2].

Pharmacokinetics and BBB Penetration Dynamics

The clinical advantage of BMS-442606 lies in its systemic exposure profile. Following oral administration, the parent drug buspirone yields an area under the curve (AUC) that is dwarfed by its metabolites; systemic exposure to 6-hydroxybuspirone is approximately 12-fold higher than buspirone itself ()[3].

To contextualize the BBB permeability and systemic distribution, the following table summarizes the comparative pharmacokinetic and receptor occupancy data in rodent models[3].

| Pharmacokinetic / Pharmacodynamic Parameter | BMS-442606 (6-OH-buspirone) | Buspirone |

| Oral Bioavailability (F%) | ~19.0% | ~1.4% |

| Plasma Clearance (CL) | 47.3 ± 3.5 mL/min/kg | ~45.0 mL/min/kg |

| Volume of Distribution (Vd) | 2.6 ± 0.3 L/kg | ~2.5 L/kg |

| Elimination Half-life (t1/2) | 1.2 ± 0.2 h | ~1.2 h |

| 5-HT1A Occupancy EC50 (Dorsal Raphe) | 1.0 ± 0.3 µM | 0.38 ± 0.06 µM |

| 5-HT1A Occupancy EC50 (Hippocampus) | 4.0 ± 0.6 µM | 1.5 ± 0.3 µM |

Mechanistic Insight: The large volume of distribution (2.6 L/kg) indicates extensive tissue distribution, confirming that BMS-442606 readily partitions from the systemic circulation into lipid-rich compartments, including the brain parenchyma[3]. Although its intrinsic potency at the 5-HT1A receptor is slightly lower than buspirone (reflected by a higher EC50), the vastly superior bioavailability ensures that a higher concentration of the free drug reaches the CNS, driving robust and sustained receptor occupancy.

Experimental Methodologies for BBB Permeability Assessment

Evaluating the CNS penetration of BMS-442606 requires a self-validating, multi-tiered approach. The protocols below outline the gold-standard methods for quantifying its BBB permeability and target engagement.

Protocol A: In Vitro PAMPA-BBB Assay

Purpose: To measure the passive transcellular diffusion of BMS-442606 across a lipid membrane that mimics the BBB. Causality: We utilize a porcine brain lipid extract rather than standard synthetic lipids because the unique composition of the BBB (rich in cholesterol and specific sphingomyelins) directly influences the partitioning of lipophilic amines like BMS-442606.

Step-by-Step Workflow:

-

Preparation: Dissolve BMS-442606 HCl in DMSO to create a 10 mM stock. Dilute in PBS (pH 7.4) to a final working concentration of 10 µM (ensure final DMSO remains <1% to prevent membrane toxicity).

-

Membrane Coating: Apply 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane) to the PVDF filter (0.45 µm pore size) of the donor microplate.

-

Incubation: Add 300 µL of the BMS-442606 working solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer.

-

Self-Validation Step: Run parallel control wells with Diazepam (high permeability marker) and Atenolol (low permeability marker). Validation Criteria: The assay is only deemed valid if Diazepam apparent permeability ( Papp ) is >15×10−6 cm/s and Atenolol Papp is <1×10−6 cm/s.

-

Quantification: Analyze aliquots from both donor and acceptor wells using LC-MS/MS to calculate the Papp value.

Protocol B: In Vivo Brain-to-Plasma Partitioning ( Kp,uu )

Purpose: To determine the unbound brain-to-plasma concentration ratio, which accurately reflects the pharmacologically active drug pool available for 5-HT1A engagement. Causality: Measuring total brain concentration ( Cbrain ) is fundamentally flawed for lipophilic CNS drugs because non-specific binding to brain lipids artificially inflates the apparent concentration. Equilibrium dialysis is strictly required to isolate and calculate the unbound fraction ( fu,brain ).

Step-by-Step Workflow:

-

Dosing & Sampling: Administer 10 mg/kg BMS-442606 HCl orally to male Sprague-Dawley rats. At Tmax (approx. 1.5 hours), euthanize via CO2 asphyxiation. Immediately collect systemic blood via cardiac puncture and harvest the whole brain.

-

Tissue Processing: Centrifuge blood at 3000 x g to isolate plasma. Rinse the brain in ice-cold saline to remove surface blood, weigh, and homogenize in a 1:3 (w/v) ratio of ice-cold PBS (pH 7.4).

-

Equilibrium Dialysis: Load 150 µL of brain homogenate or plasma into the donor side of a rapid equilibrium dialysis (RED) device (8K MWCO). Load 300 µL of PBS into the receiver side. Incubate at 37°C for 4 hours on an orbital shaker.

-

Self-Validation Step (Matrix Correction): Spike a stable isotopically labeled internal standard (e.g., BMS-442606-d8) into all samples prior to protein precipitation with acetonitrile. This internally corrects for the severe ion suppression typically caused by brain phospholipids during electrospray ionization.

-

Analysis: Quantify the unbound drug in the receiver chamber via LC-MS/MS. Calculate the unbound partition coefficient: Kp,uu=Cu,brain/Cu,plasma . A Kp,uu approaching 1.0 indicates excellent BBB penetration without significant efflux pump restriction.

BMS-442606 BBB Transport and Target Engagement Pathway

Workflow of BMS-442606 from systemic absorption through BBB permeation to CNS target engagement.

Conclusion

BMS-442606 hydrochloride represents a pharmacokinetically optimized alternative to buspirone. By demonstrating a higher oral bioavailability and maintaining the lipophilicity required for efficient BBB penetration, it achieves the necessary unbound brain concentrations to engage presynaptic and postsynaptic 5-HT1A receptors. Rigorous in vitro and in vivo methodologies, reliant on unbound fraction calculations and strict self-validating controls, are essential for accurately modeling its neuropharmacological profile in ongoing CNS drug development.

References

-

Dockens, R., Tran, A. Q., Zeng, J., & Croop, R. (2007). Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans. Biopharmaceutics & Drug Disposition, 28(8), 393-401. URL:[Link]

-

Zuideveld, K. P., et al. (2007). 6-Hydroxybuspirone Is a Major Active Metabolite of Buspirone: Assessment of Pharmacokinetics and 5-Hydroxytryptamine1A Receptor Occupancy in Rats. Drug Metabolism and Disposition, 35(8), 1387-1392. URL:[Link]

-

Newman, A. H., et al. (2012). Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis. Biochemical Pharmacology, 84(7), 882-890. URL:[Link]

Sources

- 1. Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Preparation and Validation of BMS 442606 Hydrochloride Stock Solutions for In Vitro 5-HT1A Assays

Scientific Rationale & Mechanism of Action

BMS 442606 hydrochloride is the isolated S-enantiomer of 6-hydroxybuspirone, which serves as a major active metabolite of the widely prescribed clinical anxiolytic, buspirone[1]. While buspirone undergoes extensive first-pass metabolism in vivo, 6-hydroxybuspirone achieves significantly higher plasma exposure than its parent compound and is a primary driver of therapeutic efficacy through target engagement at 5-HT1A receptors[2].

For in vitro pharmacological profiling, utilizing BMS 442606 directly allows researchers to bypass the confounding variables of hepatic metabolism, enabling precise measurement of its [3]. Upon binding, BMS 442606 modulates downstream signaling by coupling to Gi/o proteins, which subsequently inhibits adenylyl cyclase (reducing cAMP levels) and activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

5-HT1A receptor signaling pathway modulated by BMS 442606 partial agonism.

Physicochemical Profiling & Causality in Solvent Selection

Understanding the physical chemistry of BMS 442606 is critical for formulating a stable, bioavailable stock solution. Because it is formulated as a hydrochloride (HCl) salt, the compound exhibits excellent solubility in both aqueous and organic environments[4].

| Physicochemical Property | Value | Experimental Implication |

| Chemical Identity | (S)-6-Hydroxybuspirone HCl | Enantiomeric purity ensures specific target engagement without off-target racemic noise. |

| Molecular Weight | ~437.96 g/mol | Required for precise molarity calculations (4.38 mg / mL = 10 mM). |

| Aqueous Solubility | ≥ 50 mg/mL (~114 mM) | Ideal for highly sensitive primary neuronal cultures where organic solvents cause toxicity. |

| Organic Solubility (DMSO) | ≥ 50 mg/mL (~114 mM) | Optimal for long-term cryopreservation and prevention of microbial contamination. |

| Storage (Solid) | +4°C to -20°C (Desiccated) | Prevents hygroscopic degradation of the HCl salt prior to dissolution. |

The Causality of Solvent Choice: The decision between Dimethyl Sulfoxide (DMSO) and Sterile Water dictates the longevity and biological compatibility of your stock.

-

Select DMSO when building a long-term compound library. DMSO prevents the hydrolysis of functional groups over time and ensures that any localized hydrophobic domains of the molecule remain fully solvated during freeze-thaw cycles.

-

Select Sterile Water or Buffer when conducting sensitive electrophysiology (e.g., patch-clamp for GIRK currents) or using reporter cell lines where even 0.1% DMSO can alter membrane fluidity, baseline GPCR activity, or induce cellular stress responses.

Preparation Protocol: Step-by-Step Methodology

Workflow for the preparation and storage of BMS 442606 HCl stock solutions.

Phase 1: Equilibration and Weighing

-

Desiccation & Equilibration: Remove the solid BMS 442606 HCl vial from cold storage (-20°C). Crucial Step: Allow the vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Because HCl salts are highly hygroscopic, opening a cold vial will cause atmospheric moisture to condense on the powder, artificially inflating the weighed mass and resulting in a sub-potent stock solution.

-

Weighing: Using an analytical balance, weigh the desired amount of compound (e.g., 4.38 mg) into a sterile, inert glass or low-retention microcentrifuge tube.

Phase 2: Dissolution (10 mM Stock)

-

Solvent Addition: Add exactly 1.0 mL of your chosen solvent (anhydrous DMSO or sterile molecular-grade water) to the 4.38 mg of powder to achieve a 10 mM stock solution.

-

Agitation: Vortex the solution vigorously for 30–60 seconds.

-

Sonication: Place the tube in a room-temperature water bath sonicator for 2–5 minutes. Visual Check: The solution must be completely clear and free of any particulate matter. Turbidity indicates incomplete dissolution.

Phase 3: Aliquoting and Storage

-

Aliquoting: Divide the 10 mM stock into 50 µL or 100 µL aliquots using amber vials. Amber vials are utilized to prevent potential UV-induced photo-oxidation of the heterocyclic rings.

-

Cryopreservation: Store aliquots immediately at -20°C or -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce moisture and cause localized concentration gradients (cryo-concentration) that degrade the compound over time.

Self-Validating System: Quality Control & Assay Integration

A robust protocol must validate its own outputs. To ensure that the biological responses observed in your in vitro assays are genuinely driven by BMS 442606 and not artifacts of preparation, integrate the following self-validating controls:

-

Vehicle Control Matching: The final concentration of the solvent (e.g., DMSO) in the assay well must never exceed 0.1% (v/v). You must run a parallel vehicle control well containing the exact same final concentration of solvent. If the vehicle control shifts the baseline cAMP or calcium flux, the solvent concentration must be reduced, or the stock must be remade in water.

-

Reference Compound Benchmarking: Run BMS 442606 alongside a known full agonist (e.g., 8-OH-DPAT) and a known competitive antagonist (e.g., WAY-100635). Because BMS 442606 is a partial agonist, it should yield a sub-maximal Emax compared to 8-OH-DPAT[3]. If BMS 442606 yields a 100% Emax, suspect an error in stock concentration or receptor reserve artifacts in the cell line.

-

Analytical Verification: For GLP-compliant or late-stage drug development assays, validate the 10 mM stock concentration by diluting an aliquot 1:1000 in mobile phase and quantifying it via LC-MS/MS against a freshly prepared standard curve.

References

-

Dockens, R. C., et al. (2007). "6-Hydroxybuspirone Is a Major Active Metabolite of Buspirone: Assessment of Pharmacokinetics and 5-Hydroxytryptamine1A Receptor Occupancy in Rats." Drug Metabolism and Disposition. URL:[Link]

-

Newman-Tancredi, A., et al. (2019). "Serotonin 5-HT1A Receptor Biased Agonists Display Differential Anxiolytic Activity in a Rat Social Interaction Model." ACS Chemical Neuroscience. URL:[Link]

Sources

Application Note: Solvation Thermodynamics and Preparation Protocols for BMS 442606 Hydrochloride

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Solubility optimization, master stock preparation, and aqueous dilution strategies for in vitro and in vivo applications.

Executive Summary & Mechanistic Rationale

BMS 442606 is the highly selective S-enantiomer of 6-hydroxybuspirone, a major active metabolite of the anxiolytic drug buspirone. Functioning as an [1], it is a critical tool compound in generalized anxiety disorder (GAD) and pharmacokinetic research[2].

As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing lipophilic psychotropic compounds lies in their aqueous reconstitution. To circumvent this, BMS 442606 is synthesized as a hydrochloride (HCl) salt (CAS: 2108875-94-9)[]. The inclusion of the hydrochloride counterion fundamentally alters the dissolution thermodynamics. By protonating the basic nitrogen of the piperazine/pyrimidine system, the salt form maximizes ion-dipole interactions with polar solvents like water and Dimethyl sulfoxide (DMSO). This drastically reduces the crystal lattice energy required for solvation compared to the free base, ensuring rapid and complete dissolution.

Physicochemical Properties & Solubility Metrics

To design a robust experimental protocol, we must first establish the compound's physical parameters. The data below extrapolates the known behavior of the parent compound's salt, [4], adapted for the enhanced polarity of the 6-hydroxy derivative.

Table 1: Compound Identification

| Property | Specification |

| Chemical Name | (S)-6-Hydroxybuspirone hydrochloride |

| CAS Number | 2108875-94-9[] |

| Molecular Weight | ~438.0 g/mol (Base: 401.5 g/mol + HCl: 36.5 g/mol ) |

| Primary Target | 5-HT1A receptor (Partial Agonist)[1] |

Table 2: Quantitative Solubility Profile

| Solvent | Max Solubility | Application Context | Causality / Notes |

| 100% DMSO | ≥ 100 mM (~43.8 mg/mL) | Master Stock Preparation | DMSO disrupts hydrogen bonding, preventing compound aggregation. Ideal for long-term stability at -20°C. |

| Water / 0.9% Saline | ≥ 50 mM (~21.9 mg/mL) | In Vivo Formulations | The HCl salt ensures high solubility in unbuffered aqueous environments. |

| PBS (pH 7.4) | ≥ 10 mM (~4.38 mg/mL) | In Vitro Assays | Buffer salts can compete for hydration. Dilution from DMSO stock is recommended to prevent localized precipitation. |

Solvation and Dilution Workflow

The following diagram illustrates the logical progression from dry powder to assay-ready solutions, emphasizing the critical transition from organic to aqueous environments.

Workflow for BMS 442606 HCl stock preparation and aqueous dilution for experimental applications.

Self-Validating Experimental Protocols

Trustworthy data requires reproducible sample handling. The protocols below are designed as "self-validating systems"—meaning each step includes a built-in quality control check to ensure the physical state of the compound remains optimal.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Experience Insight: Always prepare master stocks in 100% anhydrous DMSO. Even trace amounts of water in the DMSO can initiate premature hydrolysis or alter the solubility threshold of the compound over time.

-

Equilibration: Allow the sealed vial of BMS 442606 hydrochloride to equilibrate to room temperature (RT) for at least 30 minutes before opening. Validation: This prevents ambient moisture condensation on the hygroscopic HCl salt.

-

Calculation: To prepare a 10 mM stock from 5 mg of powder, add 1.14 mL of anhydrous DMSO.

-

Solubilization: Add the DMSO directly to the vial. Vortex vigorously for 60 seconds.

-

Sonication (QC Step): Place the vial in a room-temperature water bath sonicator for 5 minutes.

-

Visual Validation: Hold the vial against a strong light source. Self-Validation: The solution must be perfectly clear. If you observe the Tyndall effect (light scattering), micro-particulates remain. Sonicate for an additional 5 minutes.

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) in amber microcentrifuge tubes and store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which degrade the compound and introduce moisture.

Protocol B: Aqueous Dilution for In Vitro Assays (PBS / Culture Media)

Experience Insight: When transitioning from DMSO to an aqueous buffer, the sudden change in dielectric constant can cause "solvent shock," leading to localized supersaturation and micro-precipitation.

-

Thawing: Thaw a 50 µL DMSO aliquot at RT. Vortex briefly.

-

Pre-warming: Ensure the target aqueous buffer (e.g., PBS pH 7.4) or cell culture media is pre-warmed to 37°C. Causality: Higher temperatures increase the kinetic energy of the solvent, accommodating the solute more readily and preventing thermal shock precipitation.

-

Rapid Mixing: Pipette the required volume of the DMSO stock directly into the vortexing vortex of the aqueous buffer. Do not let the DMSO drop sit on the surface of the buffer.

-

Concentration Limit: Ensure the final concentration of DMSO in the assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. A 10 mM stock diluted to a 10 µM working concentration yields a safe 0.1% DMSO final concentration.

Protocol C: Formulation for In Vivo Administration

For animal studies [2], organic solvents must be minimized.

-

Direct Aqueous Dissolution: Because BMS 442606 is an HCl salt, it can often be dissolved directly in physiological saline (0.9% NaCl) without a DMSO co-solvent.

-

Preparation: Add sterile 0.9% NaCl to the dry powder to achieve the desired dosing concentration (e.g., 1-5 mg/mL).

-

Sterilization: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter. Self-Validation: PES is chosen over nylon or PTFE due to its extremely low protein/drug binding characteristics, ensuring the concentration remains accurate post-filtration.

Troubleshooting & Best Practices

-

Precipitation upon Dilution: If precipitation occurs when diluting into PBS, check the pH of your buffer. While the HCl salt is highly soluble, if the buffer is excessively basic (pH > 8.0), it may deprotonate the compound back to its free base form, drastically reducing its aqueous solubility.

-

Loss of Efficacy Over Time: If in vitro assays show decreasing potency from the same stock batch, suspect moisture ingress. Ensure DMSO stocks are sealed tightly and stored with desiccants.

References

-

Dockens, R., et al. "Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans." Biopharmaceutics & Drug Disposition, National Institutes of Health (PubMed). DOI: 10.1002/bdd.566. Available at:[Link]

Sources

Application Note: LC-MS/MS Quantification of BMS 442606 Hydrochloride in Human Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists in Drug Development.

Introduction & Pharmacological Context

BMS 442606 hydrochloride is the (S)-enantiomer of 6-hydroxybuspirone, a major active circulating metabolite of the widely prescribed anxiolytic drug, buspirone[1]. While buspirone undergoes extensive first-pass hepatic metabolism via CYP3A4, its resulting metabolites—particularly 6-hydroxybuspirone—retain high affinity and stereoselective partial agonist activity at the 5-HT1A receptor[1].

Accurate quantification of BMS 442606 in human plasma is critical for absolute bioavailability studies, microdosing assessments, and therapeutic drug monitoring[2]. Because endogenous circulating levels of this metabolite can drop into the low picogram-per-milliliter (pg/mL) range during the terminal elimination phase, bioanalytical assays require exceptional sensitivity and rigorous matrix cleanup[3].

Figure 1: Metabolic generation of BMS 442606 and its pharmacological target pathway.

Analytical Challenges & Mechanistic Solutions

The primary challenge in quantifying BMS 442606 from plasma is matrix-induced ion suppression caused by endogenous phospholipids co-eluting with the analyte in the mass spectrometer's electrospray ionization (ESI) source.

To overcome this, a simple protein precipitation is insufficient. Instead, this protocol employs Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) [4].

-

The Causality of the Extraction: The piperazine moiety of BMS 442606 contains a basic nitrogen with a pKa of approximately 8.0. By acidifying the plasma sample with phosphoric acid prior to loading, this nitrogen becomes fully protonated. The MCX sorbent utilizes strong sulfonic acid groups to capture the positively charged analyte via ionic interactions. This allows for aggressive washing with 100% methanol to strip away neutral lipids and proteins. The analyte is subsequently eluted using a high-pH solvent (5% ammonium hydroxide in methanol), which neutralizes the piperazine nitrogen, breaking the ionic bond and yielding an ultra-clean extract[4].

-

Self-Validating System: To ensure absolute trustworthiness, a stable isotope-labeled internal standard (SIL-IS), 6-hydroxybuspirone-d8, is spiked into the raw plasma before extraction. Because the SIL-IS shares identical physicochemical properties with BMS 442606, it co-extracts and co-elutes perfectly, automatically correcting for any well-to-well variations in SPE recovery or residual matrix suppression.

Step-by-Step Experimental Protocol

Reagents & Materials

-

Sorbent: Oasis MCX 96-well plate (30 µm, 30 mg/well).

-

Mobile Phases: (A) 0.1% Formic acid in LC-MS grade Water; (B) 0.1% Formic acid in Acetonitrile.

-

Extraction Buffers: 2% Phosphoric acid (H₃PO₄) in water; 5% Ammonium hydroxide (NH₄OH) in methanol.

Sample Preparation (MCX SPE)

-

Spiking: Aliquot 100 µL of human plasma into a 96-well collection plate. Add 10 µL of SIL-IS working solution (50 ng/mL 6-hydroxybuspirone-d8). Vortex for 30 seconds.

-

Acidification: Add 100 µL of 2% H₃PO₄ to each well to disrupt protein binding and protonate the analyte. Vortex for 1 minute.

-

Conditioning: Condition the MCX plate with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

-

Loading: Load the acidified plasma samples onto the MCX plate. Apply a gentle vacuum (approx. 2-3 inHg) to allow dropwise percolation.

-

Washing: Wash the sorbent with 1 mL of 2% H₃PO₄ in water (removes aqueous interferences), followed by 1 mL of 100% Methanol (removes phospholipids and neutral organics)[4].

-

Elution: Elute the target analytes into a clean 96-well collection plate using 2 × 250 µL of 5% NH₄OH in Methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A:B (90:10, v/v).

LC-MS/MS Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

-

Gradient: 10% B held for 0.5 min, ramped to 90% B over 2.5 min, held at 90% B for 0.5 min, and re-equilibrated at 10% B. Flow rate: 0.4 mL/min.

-

Ionization: Positive Electrospray Ionization (ESI+). The 0.1% formic acid in the mobile phase acts as a proton donor, driving the formation of the [M+H]+ precursor ion.

Figure 2: High-throughput LC-MS/MS bioanalytical workflow for BMS 442606 quantification.

Quantitative Data Presentation

To ensure high selectivity, Multiple Reaction Monitoring (MRM) is utilized. The mass spectrometer isolates the protonated parent mass (m/z 402.2) and fragments it via collision-induced dissociation (CID) to yield the stable 1-(2-pyrimidinyl)piperazine product ion (m/z 122.1).

Table 1: Mass Spectrometry MRM Parameters

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| BMS 442606 | 402.2 | 122.1 | 65 | 38 |

| BMS 442606-d8 (IS) | 410.2 | 122.1 | 65 | 38 |

Table 2: Method Validation Summary

The assay demonstrates robust performance compliant with FDA/EMA bioanalytical guidelines, achieving an ultra-low limit of quantification (LLOQ) necessary for terminal elimination phase tracking[3].

| Validation Parameter | Performance Metric |

| Linear Dynamic Range | 15.6 – 5000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 15.6 pg/mL |

| Intra-day Precision (CV%) | ≤ 6.5% |

| Inter-day Precision (CV%) | ≤ 8.2% |

| Mean Extraction Recovery | > 88% |

| Matrix Effect (Suppression/Enhancement) | 94% – 103% |

References

- "BMS-442608 | New Drug Approvals." New Drug Approvals, 26 Oct. 2016.

- Dockens, R. C., et al. "Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans." Biopharmaceutics & Drug Disposition, vol. 28, no. 7, 2007, pp. 393-402.

- "Validated Assay Methods.

- "Extraction of Buspirone and its Metabolites." BenchChem Technical Support.

Sources

Application Note: Optimal Storage, Stability, and Handling Protocols for BMS 442606 Hydrochloride

Target Audience: Researchers, assay scientists, and drug development professionals.

Scientific Grounding and Pharmacological Profile

BMS 442606 is the highly selective S-enantiomer of 6-hydroxybuspirone, a major active metabolite of the well-characterized anxiolytic agent buspirone[1][2]. Functionally, BMS 442606 acts as an orally active partial agonist at the 5-HT1A receptor, a G-protein-coupled receptor (GPCR) critically involved in the modulation of serotonergic neurotransmission[2][3]. The compound is extensively utilized in preclinical research targeting generalized anxiety disorder (GAD) and neuropharmacological signaling[3].

The hydrochloride (HCl) salt form of BMS 442606 (CAS: 2108875-94-9) is specifically synthesized to overcome the inherent lipophilicity of the free base[][5]. By protonating the basic nitrogen atoms within the piperazine or pyrimidine moieties, the HCl salt significantly enhances the compound's thermodynamic solubility in aqueous media. This chemical modification facilitates more consistent dosing and predictable pharmacokinetics in both in vitro assays and in vivo models.

Stability Dynamics and Causality of Degradation

To maintain the scientific integrity of experimental data, researchers must understand the mechanisms that compromise the stability of BMS 442606 HCl:

-

Hygroscopicity and Hydrolysis: As a hydrochloride salt, the solid powder is inherently hygroscopic. Exposure to ambient atmospheric moisture leads to rapid water absorption. This localized micro-dissolution can trigger hydrolytic degradation pathways over prolonged periods.

-

Oxidative Stress: The electron-rich pyrimidine and piperazine rings are susceptible to oxidation. Elevated temperatures increase the kinetic energy of the system, accelerating these oxidative reactions and leading to the formation of inactive N-oxide impurities.

-

Freeze-Thaw Degradation: Repeated temperature cycling of reconstituted solutions causes solvent micro-crystallization. This forces the solute into highly concentrated pockets, promoting irreversible aggregation or precipitation out of solution.

Storage Guidelines and Quantitative Data

Based on its physicochemical profile, strict adherence to temperature and environmental controls is mandatory to ensure maximum shelf-life[].

| State | Recommended Temperature | Environment / Solvent | Maximum Shelf Life |

| Solid Powder | -20°C | Desiccated, Protect from light | 3 Years |

| Solid Powder | 4°C | Desiccated, Protect from light | 2 Years |

| Master Stock | -80°C | 100% anhydrous DMSO | 6 Months |

| Master Stock | -20°C | 100% anhydrous DMSO | 1 Month |

| Working Solution | 4°C | Aqueous Buffer (e.g., HEPES) | < 24 Hours (Prepare fresh) |

Reconstitution and Handling Protocol

To ensure a self-validating and reproducible workflow, follow this step-by-step methodology for reconstituting BMS 442606 HCl.

Figure 1: Optimal reconstitution and storage workflow for BMS 442606 HCl to ensure maximum stability.

Step-by-Step Methodology:

-

Equilibration (Critical Step): Remove the vial of solid BMS 442606 HCl from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial introduces ambient air, causing immediate condensation of moisture onto the hygroscopic powder, which accelerates hydrolysis.

-

Solvent Addition: Add high-purity, anhydrous DMSO to create a master stock solution (e.g., 10 mM)[].

-

Dissolution and Validation: Vortex the vial gently for 30 seconds. Self-Validation: Hold the vial against a dark background under a bright light. The solution must be completely transparent. If particulate matter remains, sonicate the vial in a water bath at 25°C for 5 minutes.

-

Aliquoting: Divide the master stock into single-use aliquots (e.g., 50–100 µL per sterile microcentrifuge tube).

-

Storage: Immediately transfer the aliquots to a -80°C freezer. Discard any unused portion of a thawed aliquot; do not refreeze.

In Vitro Application: 5-HT1A Receptor Binding Assay

BMS 442606 HCl is frequently utilized to evaluate 5-HT1A receptor occupancy and downstream signaling[2]. The following protocol outlines a standard radioligand binding assay utilizing HEK293 cells expressing human 5-HT1A receptors.

Figure 2: Mechanism of action of BMS 442606 via 5-HT1A receptor-mediated inhibition of adenylyl cyclase.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare the assay buffer consisting of 50 mM HEPES, 2.5 mM MgCl₂, and 2 mM EGTA, adjusted to pH 7.4. Causality: HEPES maintains stable physiological pH, while MgCl₂ provides essential divalent cations required for stable agonist-receptor-G-protein ternary complex formation. EGTA chelates trace calcium to prevent protease activation.

-

Membrane Preparation: Thaw HEK293 cell membranes expressing 5-HT1A receptors on ice. Dilute to a final concentration of 30 µg protein per well in the assay buffer.

-

Compound Dilution: Dilute the BMS 442606 HCl master stock in assay buffer to achieve a concentration curve ranging from 0.1 nM to 1000 nM. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced membrane toxicity.

-

Incubation: Combine the membrane preparation, BMS 442606 HCl dilutions, and 1 nM [³H]-8-OH-DPAT (radioligand) in a 96-deep-well plate. Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

-

Termination and Filtration: Self-Validation: Terminate the reaction rapidly to prevent dissociation of the bound ligand. Add 1 mL of ice-cold 50 mM HEPES buffer to each well and immediately filter through a Brandel Cell Harvester using Whatman GF/B filters.

-

Quantification: Wash the filters three times with ice-cold buffer, transfer to scintillation vials, and quantify bound radioactivity using a liquid scintillation counter.

References

-

Dockens, R., et al. "Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans." Biopharmaceutics & Drug Disposition, 2007.[Link]

-

Newman-Tancredi, A., et al. "6-Hydroxybuspirone Is a Major Active Metabolite of Buspirone: Assessment of Pharmacokinetics and 5-Hydroxytryptamine1A Receptor Occupancy in Rats." Journal of Pharmacology and Experimental Therapeutics, 2007.[Link]

-

New Drug Approvals. "BMS-442608 and related 6-hydroxy-buspirone enantiomers." [Link]

Sources

- 1. Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 5. (S)-6-Hydroxybuspirone hydrochloride - BMS 442606 hydrochloride - CAS:2108875-94-9 - KKL Med Inc. [m.kklmed.com]

Application Notes and Protocols: Formulating BMS-442606 Hydrochloride for Intravenous Administration

Introduction: The Challenge of Intravenous Formulation for Poorly Soluble Hydrochloride Salts

The development of intravenous (IV) formulations for small molecule drug candidates, particularly hydrochloride salts with poor aqueous solubility, presents a significant challenge in pharmaceutical sciences. While the hydrochloride salt form is often chosen to enhance the solubility and stability of basic drug molecules, achieving a formulation that is safe, effective, and stable for parenteral administration requires a systematic and scientifically rigorous approach.[1][2] This guide provides a comprehensive overview of the critical considerations and detailed protocols for the formulation of a hypothetical compound, BMS-442606 hydrochloride, for intravenous use. The principles and methodologies outlined herein are broadly applicable to other poorly soluble small molecule hydrochloride salts.

The primary objectives for a successful IV formulation are to:

-

Ensure Solubilization: The drug must be completely dissolved in the vehicle to prevent precipitation upon administration, which could lead to embolism and other severe adverse effects.

-

Maintain Stability: The formulation must maintain the chemical and physical integrity of the active pharmaceutical ingredient (API) throughout its shelf life.

-

Guarantee Sterility: The final product must be free of microbial contamination.[3]

-

Ensure Biocompatibility: The formulation must be isotonic and have a physiologically acceptable pH to minimize pain and irritation at the injection site.[4][5][6]

Pre-formulation Studies: Characterizing the Molecule

Before embarking on formulation development, a thorough characterization of BMS-442606 hydrochloride is essential. The data from these studies will inform all subsequent formulation decisions.

Table 1: Essential Pre-formulation Parameters for BMS-442606 Hydrochloride

| Parameter | Experimental Method | Rationale |

| Aqueous Solubility | Shake-flask method at various pH values (e.g., 2, 4.5, 6.8, 7.4) and temperatures (e.g., 4°C, 25°C, 37°C). | Determines the intrinsic solubility and the effect of pH on solubility, which is critical for selecting an appropriate formulation strategy. |

| pKa Determination | Potentiometric titration or UV-spectrophotometry. | Identifies the pH at which the compound is 50% ionized, guiding pH adjustment for optimal solubility and stability. |

| LogP/LogD | Shake-flask method (octanol/water) or computational prediction. | Indicates the lipophilicity of the compound, which can influence its interaction with excipients and potential for precipitation. |

| Solid-State Characterization | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA). | Identifies the crystalline form, polymorphism, and thermal stability of the API, which can impact solubility and dissolution rates. |

| Forced Degradation Studies | Exposure to acid, base, oxidation, heat, and light according to ICH guidelines. | Identifies potential degradation pathways and helps in selecting appropriate stabilization strategies and analytical methods.[7] |

Formulation Development: A Stepwise Approach

Based on the pre-formulation data indicating that BMS-442606 hydrochloride is a poorly soluble weak base, a multi-pronged approach to formulation is warranted.

pH Adjustment and Buffer Selection

For a hydrochloride salt of a weakly basic compound, pH is a critical factor influencing solubility.[6][8] Lowering the pH of the formulation vehicle will increase the concentration of the more soluble, ionized form of the drug.

-

Initial pH Screening: Prepare solutions of BMS-442606 hydrochloride in various aqueous pH environments (e.g., pH 2-5) to determine the pH at which the target concentration is fully solubilized.

-

Buffer Selection: If a specific pH range is required for stability, a buffer system should be employed. Commonly used parenteral buffers include citrate, acetate, and phosphate.[6][9] The buffer capacity should be kept to a minimum to allow for rapid pH equilibration upon injection into the bloodstream.

Solubilizing Excipients

If pH adjustment alone is insufficient to achieve the desired concentration, the use of solubilizing excipients should be explored.

Table 2: Common Solubilizing Excipients for Intravenous Formulations

| Excipient Class | Examples | Mechanism of Action | Considerations |

| Co-solvents | Propylene Glycol, Ethanol, Polyethylene Glycol (PEG) 400 | Reduce the polarity of the aqueous vehicle, increasing the solubility of non-polar drugs. | Potential for precipitation upon dilution in the bloodstream. Toxicity at high concentrations. |

| Surfactants | Polysorbate 80, Polysorbate 20, Solutol® HS 15 | Form micelles that encapsulate the drug molecules, increasing their apparent solubility.[10] | Potential for hemolysis and other toxicities. |

| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with the drug, shielding the hydrophobic regions from the aqueous environment.[11][12] | Potential for nephrotoxicity at high concentrations. |

Tonicity Adjustment

Parenteral formulations should ideally be isotonic with blood (approximately 285-310 mOsm/kg) to prevent hemolysis or crenation of red blood cells.[4][5]

-

Tonicity Adjusting Agents: Sodium chloride and dextrose are the most common agents used to adjust the tonicity of intravenous solutions.[4][9][13]

-

Calculation and Measurement: The amount of tonicity adjuster needed can be calculated based on the sodium chloride equivalent of the drug and other excipients. The final osmolality of the formulation should be confirmed using an osmometer.

Experimental Protocols

Protocol 1: Preparation of a Base Formulation of BMS-442606 Hydrochloride

Objective: To prepare a sterile, isotonic solution of BMS-442606 hydrochloride at a target concentration of 1 mg/mL.

Materials:

-

BMS-442606 hydrochloride API

-

Water for Injection (WFI)

-

Hydrochloric Acid (HCl), 0.1 N solution

-

Sodium Hydroxide (NaOH), 0.1 N solution

-

Sodium Chloride (NaCl)

-

Sterile 0.22 µm syringe filters

-

Sterile vials and stoppers

Procedure:

-

Vehicle Preparation: In a sterile beaker, add approximately 80% of the final volume of WFI.

-

pH Adjustment: While stirring, slowly add 0.1 N HCl to the WFI to lower the pH to a pre-determined value (e.g., pH 3.0) where BMS-442606 hydrochloride is known to be soluble.

-

Drug Dissolution: Slowly add the accurately weighed BMS-442606 hydrochloride powder to the acidified WFI while stirring continuously until fully dissolved.

-

Tonicity Adjustment: Add the calculated amount of NaCl to the solution and stir until dissolved.

-

Final Volume and pH Check: Add WFI to reach the final volume. Check the pH of the solution and adjust if necessary using 0.1 N HCl or 0.1 N NaOH.

-

Sterile Filtration: Filter the solution through a sterile 0.22 µm syringe filter into a sterile container.[4]

-

Aseptic Filling: Aseptically fill the filtered solution into sterile vials and seal with sterile stoppers.

Diagram 1: Intravenous Formulation Workflow

Sources

- 1. Home | European Pharmaceutical Review [europeanpharmaceuticalreview.com]

- 2. Hydrochloride â Grokipedia [grokipedia.com]

- 3. partnership.grifols.com [partnership.grifols.com]

- 4. mjpms.in [mjpms.in]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. jocpr.com [jocpr.com]

- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 13. spectrumchemical.com [spectrumchemical.com]

troubleshooting poor in vivo bioavailability of BMS 442606 hydrochloride

Technical Support Center: BMS-442606 Hydrochloride

Section 1: Understanding the Challenge: First Principles of BMS-442606 Bioavailability

Researchers working with BMS-442606 hydrochloride often encounter challenges in achieving consistent and adequate in vivo exposure after oral administration. This guide provides a structured troubleshooting framework to diagnose and overcome poor oral bioavailability.

The bioavailability of an orally administered compound is fundamentally governed by its ability to dissolve in the gastrointestinal (GI) fluids and permeate across the intestinal membrane into systemic circulation.[1][2] Any factor hindering these two critical steps will result in low exposure. For many novel chemical entities, the primary culprits are poor aqueous solubility and/or low membrane permeability.[2][3][4]

Based on its chemical structure, BMS-442606 is likely a lipophilic molecule, which often correlates with poor aqueous solubility. This would classify it as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[5][6] Understanding this classification is the first step in designing a rational formulation and troubleshooting strategy.

This guide will walk you through a logical, stepwise process to identify the specific barrier limiting your compound's bioavailability and provide proven strategies to overcome it.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during your experiments. Follow the diagnostic workflow to pinpoint the rate-limiting factor for your compound's absorption.

Q1: My in vivo study shows very low and inconsistent plasma concentrations of BMS-442606 after oral gavage. Where do I start?

Answer: This is a classic sign of solubility-limited absorption.[2] Before modifying your formulation, you must first confirm the underlying physicochemical properties of your compound.

Initial Diagnostic Workflow:

-

Confirm Aqueous Solubility: Experimentally determine the solubility of BMS-442606 hydrochloride across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and small intestine.[7]

-

Assess Lipophilicity: Determine the LogP or LogD of the compound. High lipophilicity (LogP > 3) often indicates that solubility will be a major hurdle.[7]

-

Evaluate Solid-State Properties: Analyze the solid form of your compound using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). A highly stable, high-melting-point crystalline form ("brick-dust" molecule) can severely limit dissolution.[8]

The data from these initial steps will guide your strategy. If low solubility is confirmed, the next step is to improve the dissolution rate.

Q2: I've confirmed that BMS-442606 has very low aqueous solubility. What are my immediate formulation options to improve exposure in my next animal study?

Answer: For preclinical in vivo studies, the goal is often to achieve sufficient exposure to establish a proof-of-concept, not to develop a final commercial formulation. The following strategies are ranked from simplest to more complex and are highly effective for early-stage studies.

Formulation Strategies for Low Solubility Compounds:

| Strategy | Mechanism of Action | Key Advantages | Considerations |

| Particle Size Reduction (Micronization) | Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[9][10][11] | Simple, well-established technique. | May not be sufficient for extremely insoluble compounds ("brick-dust").[10][12] |

| Co-solvent Systems | The drug is dissolved in a mixture of water-miscible solvents (e.g., PEG400, propylene glycol, DMSO) to keep it in solution upon administration. | Easy to prepare in a lab setting for oral gavage. | The drug may precipitate upon dilution in the GI tract. Vehicle tolerability in animals must be considered. |

| Lipid-Based Formulations (SEDDS/SMEDDS) | The drug is dissolved in oils and surfactants. These systems form fine emulsions or microemulsions in the GI tract, presenting the drug in a solubilized state for absorption.[9][13] | Can significantly enhance absorption of lipophilic drugs and may mitigate food effects.[4][9] | Requires careful screening of excipients for compatibility and solubilization capacity. |

| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in its high-energy, amorphous state, which has a much higher apparent solubility than the crystalline form.[4][14] | Can achieve significant increases in solubility and bioavailability.[14] | Requires specialized manufacturing techniques (spray drying, hot-melt extrusion). Physical stability is a concern, as the drug may recrystallize over time.[7] |

Recommended Starting Point: For rapid screening, begin with a simple suspension using particle size reduction and a wetting agent, or a co-solvent system. If these fail to provide adequate exposure, progressing to a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) is a powerful next step.[13]

Q3: I've improved the formulation and now see better dissolution, but the in vivo bioavailability is still poor. What else could be limiting absorption?

Answer: If solubility is no longer the primary barrier, you must investigate membrane permeability and the potential for efflux transporter activity.[15] The intestinal epithelium is not just a passive barrier; it contains transporter proteins that can actively pump your compound back into the GI lumen, preventing it from reaching the bloodstream.[16] The most notorious of these is P-glycoprotein (P-gp).[16][17]

Diagnostic Workflow for Permeability and Efflux: